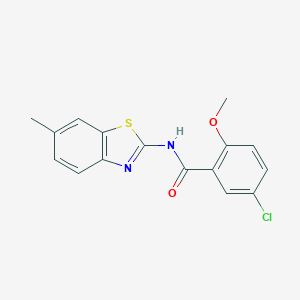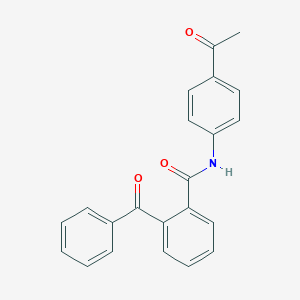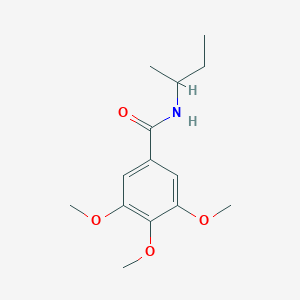![molecular formula C23H16ClN3O3 B291992 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291992.png)
4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, also known as CPMD, is a novel compound that has gained attention in the scientific community for its potential pharmacological applications. CPMD belongs to the class of pyridodiazepine derivatives and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood, but it is believed to act on various cellular pathways, including the inhibition of DNA synthesis and cell cycle progression. 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed. 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been shown to possess anticonvulsant and anxiolytic properties, making it a potential treatment for epilepsy and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is its potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One potential area of research is the development of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione-based drugs for the treatment of cancer and other diseases. Another potential area of research is the elucidation of the mechanism of action of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, which could lead to the development of more potent and specific drugs. Additionally, further research is needed to determine the safety and efficacy of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the condensation of 3-chloroaniline, 2,3-dimethoxybenzaldehyde, and 3-phenylpropanoic acid in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then subjected to reduction and cyclization to yield 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been extensively studied for its potential uses in the treatment of various diseases. It has been shown to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been shown to possess anticonvulsant and anxiolytic properties, making it a potential treatment for epilepsy and anxiety disorders.
Propriétés
Formule moléculaire |
C23H16ClN3O3 |
|---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
11-(3-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C23H16ClN3O3/c1-13-10-17(14-6-3-2-4-7-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-5-8-15(24)11-16/h2-11H,12H2,1H3,(H,26,28) |
Clé InChI |
IKBBVZIRGBVJCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)





